molecular formula C14H22N2O3 B12589830 1,4,7-Trioxa-10-azacyclododecane, 10-(3-pyridinylmethyl)- CAS No. 876017-61-7

1,4,7-Trioxa-10-azacyclododecane, 10-(3-pyridinylmethyl)-

Cat. No.: B12589830
CAS No.: 876017-61-7
M. Wt: 266.34 g/mol
InChI Key: BXAUEMLBILFWSB-UHFFFAOYSA-N
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Description

1,4,7-Trioxa-10-azacyclododecane, 10-(3-pyridinylmethyl)- is a heterocyclic compound that features a unique structure with three oxygen atoms and one nitrogen atom within a twelve-membered ring. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7-Trioxa-10-azacyclododecane, 10-(3-pyridinylmethyl)- typically involves the reaction of an isocyanate with a diol in the presence of a base. This reaction forms the twelve-membered ring structure with the incorporation of the pyridinylmethyl group. The reaction conditions often require a controlled temperature and inert atmosphere to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and distillation are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,4,7-Trioxa-10-azacyclododecane, 10-(3-pyridinylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

1,4,7-Trioxa-10-azacyclododecane, 10-(3-pyridinylmethyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: Employed in the study of metal ion transport and binding in biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the development of chemical sensors and catalysts.

Mechanism of Action

The mechanism of action of 1,4,7-Trioxa-10-azacyclododecane, 10-(3-pyridinylmethyl)- involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the ring structure act as coordination sites, allowing the compound to bind selectively to specific metal ions. This binding can influence various molecular pathways and processes, making it useful in applications such as catalysis and metal ion transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,7-Trioxa-10-azacyclododecane, 10-(3-pyridinylmethyl)- is unique due to the presence of the pyridinylmethyl group, which enhances its ability to form specific and stable complexes with metal ions. This makes it particularly valuable in applications requiring selective metal ion binding and transport .

Properties

CAS No.

876017-61-7

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

IUPAC Name

10-(pyridin-3-ylmethyl)-1,4,7-trioxa-10-azacyclododecane

InChI

InChI=1S/C14H22N2O3/c1-2-14(12-15-3-1)13-16-4-6-17-8-10-19-11-9-18-7-5-16/h1-3,12H,4-11,13H2

InChI Key

BXAUEMLBILFWSB-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOCCN1CC2=CN=CC=C2

Origin of Product

United States

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